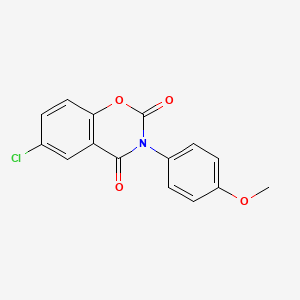
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenyl group at the 3rd position, and a benzoxazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione typically involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate. This intermediate is then reacted with 6-chloro-2-hydroxybenzoic acid to yield the desired benzoxazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-(4-hydroxyphenyl)-1,3-benzoxazine-2,4-dione
- 6-Chloro-3-(4-aminophenyl)-1,3-benzoxazine-2,4-dione
- 6-Chloro-3-(4-nitrophenyl)-1,3-benzoxazine-2,4-dione
Uniqueness
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-20-11-5-3-10(4-6-11)17-14(18)12-8-9(16)2-7-13(12)21-15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNQLYXEYRCQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 4-({[(3-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5741351.png)
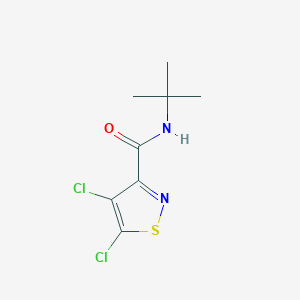

![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
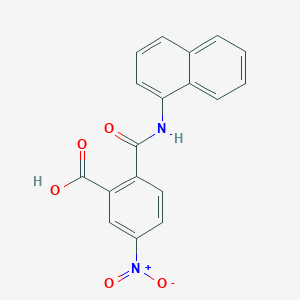
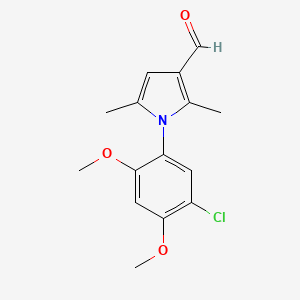
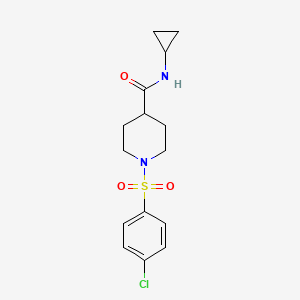

![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5741418.png)
![[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate](/img/structure/B5741424.png)
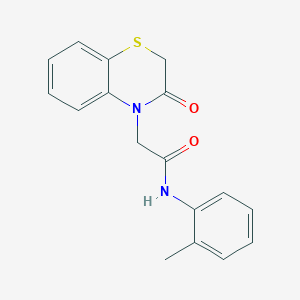
![(3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B5741441.png)

